molecular formula C9H18ClNO2 B561924 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide CAS No. 160141-19-5

2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide

Cat. No.: B561924
CAS No.: 160141-19-5
M. Wt: 207.698
InChI Key: IOYCMMXHQFWQOC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide typically involves the reaction of 2-chloroacetamide with formaldehyde. This reaction results in the formation of a hydroxymethyl derivative of chloroacetamide . The reaction conditions often include the use of a suitable solvent and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: This reaction can reduce the chloroacetamide group to an amine.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield a carboxylic acid derivative, while reduction can produce an amine derivative.

Scientific Research Applications

2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can react with nucleophiles in biological systems, leading to various biochemical effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO2/c1-3-7(2)8(6-12)5-11-9(13)4-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYCMMXHQFWQOC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CNC(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CNC(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.